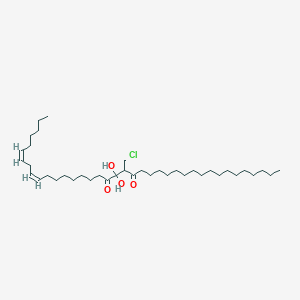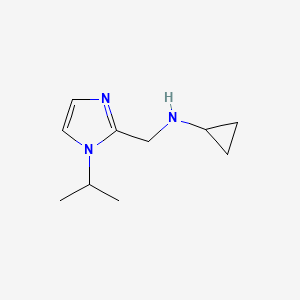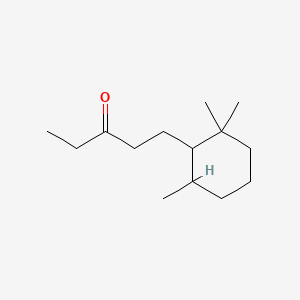
1-(2,2,6-Trimethylcyclohexyl)pentan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2,6-Trimethylcyclohexyl)pentan-3-one is an organic compound with the molecular formula C14H26O. It is characterized by a cyclohexane ring substituted with three methyl groups and a pentan-3-one chain. This compound is known for its applications in various fields, including perfumery and industrial chemistry .
Preparation Methods
The synthesis of 1-(2,2,6-Trimethylcyclohexyl)pentan-3-one typically involves the following steps:
Chemical Reactions Analysis
1-(2,2,6-Trimethylcyclohexyl)pentan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.
Substitution: The compound can undergo substitution reactions, particularly at the cyclohexane ring, where the methyl groups can be replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,2,6-Trimethylcyclohexyl)pentan-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(2,2,6-Trimethylcyclohexyl)pentan-3-one involves its interaction with specific molecular targets. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. The cyclohexane ring and the ketone group play crucial roles in its reactivity and interactions with other molecules.
Comparison with Similar Compounds
1-(2,2,6-Trimethylcyclohexyl)pentan-3-one can be compared with other similar compounds, such as:
1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one: This compound has a similar structure but differs in the position and number of double bonds.
1-(2,2,6-Trimethylcyclohexyl)-3-pentanol: This compound is the reduced form of this compound, with an alcohol group instead of a ketone.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
60241-69-2 |
|---|---|
Molecular Formula |
C14H26O |
Molecular Weight |
210.36 g/mol |
IUPAC Name |
1-(2,2,6-trimethylcyclohexyl)pentan-3-one |
InChI |
InChI=1S/C14H26O/c1-5-12(15)8-9-13-11(2)7-6-10-14(13,3)4/h11,13H,5-10H2,1-4H3 |
InChI Key |
KFDYBYSVIGXWSM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CCC1C(CCCC1(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


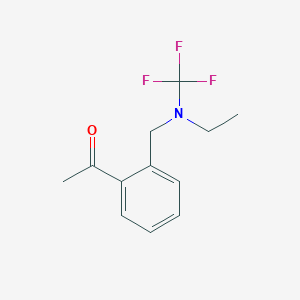
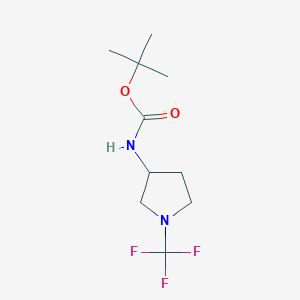
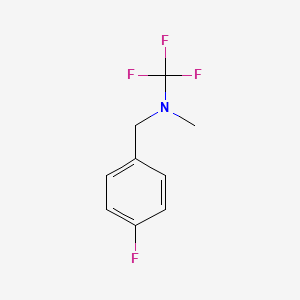
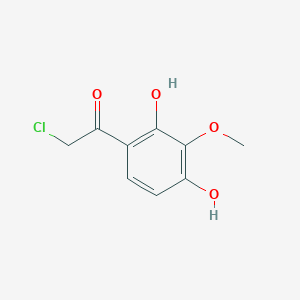

![Benzyl 8-(mercaptomethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13952893.png)

![16-ethyl-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4,6,8,10,12,15(20),16,18,21-undecaene](/img/structure/B13952901.png)
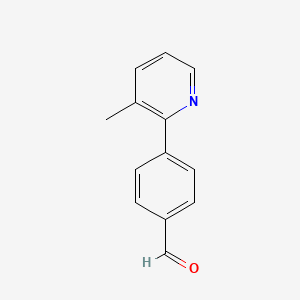
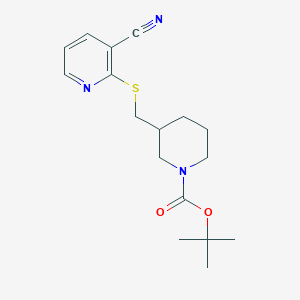
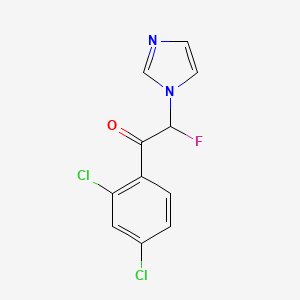
![4-({[(3-Butoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13952928.png)
